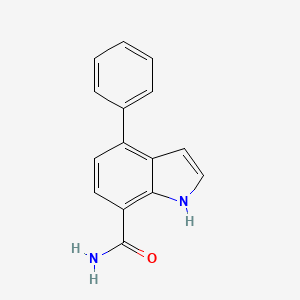
4-Phenyl-1H-indole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Phenyl-1H-indole-7-carboxamide” is an organic compound that belongs to the class of aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .
Synthesis Analysis
In the synthesis of indole derivatives, sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .
Molecular Structure Analysis
Indole derivatives, including “4-Phenyl-1H-indole-7-carboxamide”, have a typical core structure consisting of a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) and an indole ring moiety derived from indole-3-glycerol phosphate (IGP) .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Aplicaciones Científicas De Investigación
Neuroprotection in Hypoxic-Ischemic Diseases
Indole derivatives have been investigated for their potential in treating hypoxic-ischemic diseases, which are conditions where the brain is deprived of adequate oxygen supply. For instance, a study on a related compound, 5-Chloro-N-phenyl-1H-indole-2-carboxamide, showed protective effects against astrocyte hypoxia/reoxygenation injury by targeting glycogen phosphorylase (PYGB), which could be a therapeutic target for such diseases .
Anti-HIV Activity
Indolyl and oxochromenyl xanthenone derivatives have been studied for their anti-HIV properties through molecular docking studies. This suggests that 4-Phenyl-1H-indole-7-carboxamide could potentially be modified or used as a scaffold for developing anti-HIV medications .
Antiviral Properties
Indole derivatives have also been tested for antiviral activity against a range of RNA and DNA viruses. This indicates that 4-Phenyl-1H-indole-7-carboxamide may hold promise in the development of broad-spectrum antiviral drugs .
Plant Growth Regulation
Indole-3-acetic acid, an indole derivative, is known as a plant hormone that regulates growth and development. While 4-Phenyl-1H-indole-7-carboxamide is not directly linked to this application, its structural similarity suggests potential use in agricultural research related to plant growth and hormone regulation .
Synthesis of Functionalized Compounds
Indoles serve as versatile building blocks in cycloaddition reactions, leading to the synthesis of various functionalized compounds with potential pharmaceutical applications. The reactivity of 4-Phenyl-1H-indole-7-carboxamide could be explored for synthesizing novel compounds with desired biological activities .
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery .
Propiedades
IUPAC Name |
4-phenyl-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(18)13-7-6-11(10-4-2-1-3-5-10)12-8-9-17-14(12)13/h1-9,17H,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJGHLHGFWFBRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CNC3=C(C=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1H-indole-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

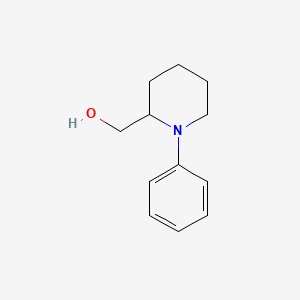

![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B572455.png)
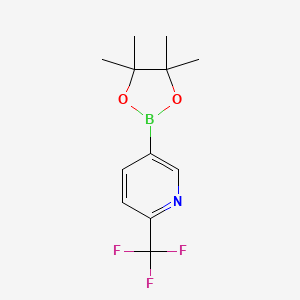
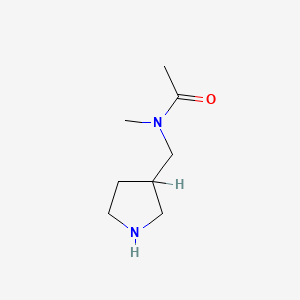

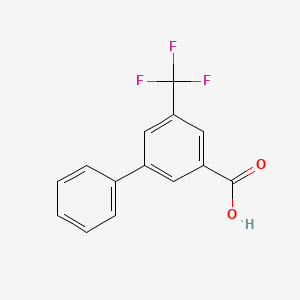
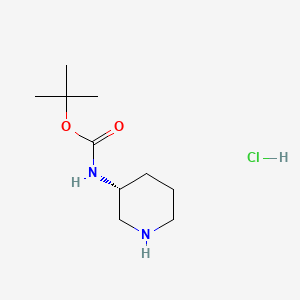
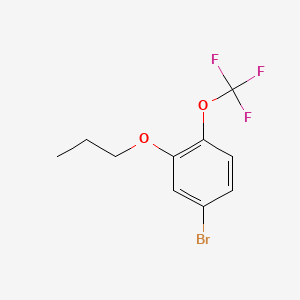
![N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572465.png)
![tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B572466.png)

![7-Bromothieno[3,2-d]pyrimidin-4-amine](/img/structure/B572470.png)
